Trifluoroacetonitrile

Catalog No.
S1895999
CAS No.
353-85-5
M.F
C2F3N
M. Wt
95.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetonitrile

CAS Number

353-85-5

Product Name

Trifluoroacetonitrile

IUPAC Name

2,2,2-trifluoroacetonitrile

Molecular Formula

C2F3N

Molecular Weight

95.02 g/mol

InChI

InChI=1S/C2F3N/c3-2(4,5)1-6

InChI Key

SFFUEHODRAXXIA-UHFFFAOYSA-N

SMILES

C(#N)C(F)(F)F

Canonical SMILES

C(#N)C(F)(F)F

Trifluoroacetonitrile is a chemical compound with the formula CF₃CN. It is characterized by the presence of three fluorine atoms attached to a carbon atom, which is also bonded to a cyano group. This compound is notable for its high electronegativity and unique reactivity due to the trifluoromethyl group. Trifluoroacetonitrile is a colorless liquid at room temperature and has a distinct odor. It is used as an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Trifluoroacetonitrile is considered a hazardous material due to several factors:

  • Toxicity: Inhalation can cause irritation of the respiratory tract.
  • Acute Toxicity Data:
    • Rat (oral): 2.32 g/kg []
  • Flammability: While not readily flammable, it can decompose upon heating, releasing toxic fumes.
  • Reactivity: Can react violently with strong oxidizers and strong bases.

Safety Precautions:

  • Always handle trifluoroacetonitrile in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Properly store the compound in a cool, dry, and well-sealed container away from incompatible materials.
  • In case of accidental exposure, follow established safety protocols and seek medical attention if necessary.
, notably:

  • Addition Reactions: It can react with aliphatic diamines to form various products through nucleophilic attack on the electrophilic carbon of the cyano group .
  • Cycloaddition Reactions: Trifluoroacetonitrile N-oxide can engage in [3 + 2] cycloaddition reactions with thioketones, showcasing its reactivity as a highly electrophilic species .
  • Oxidation Reactions: The oxidation of trifluoroacetonitrile with hydroxyl radicals primarily follows a C–O addition/elimination mechanism, leading to radical adducts .

Trifluoroacetonitrile exhibits biological activities that make it valuable in medicinal chemistry. Its derivatives have shown potential antimicrobial and anticancer properties. Specifically, compounds derived from trifluoroacetonitrile have been explored for their efficacy against various pathogens and cancer cell lines, indicating its role as a precursor in drug development .

Several methods are employed to synthesize trifluoroacetonitrile:

  • Dehydration of Trifluoroacetamide: This method involves using polyphosphoric acid as a dehydrating agent. The reaction typically occurs at elevated temperatures (around 140-145 °C), yielding high purity products .
  • Gas Phase Reactions: Trifluoroacetonitrile can be produced through gas phase fluorination reactions, though these methods often result in lower yields and more complex product mixtures compared to the dehydration method .
  • Catalytic Methods: Utilizing catalysts such as vanadium pentoxide can enhance reaction efficiency, although these methods may still produce byproducts that complicate purification .

Trifluoroacetonitrile finds utility in various applications:

  • Synthesis of Fluorinated Compounds: It serves as a precursor for synthesizing trifluoromethylated nitrogen-containing heterocycles, which are important in pharmaceutical chemistry .
  • Solvent and Reagent: Due to its unique properties, it is used as a solvent in organic reactions and as a reagent in synthetic pathways.
  • Material Science: Its derivatives are explored for applications in materials science, particularly in developing new polymers and coatings.

Studies on the interactions of trifluoroacetonitrile with other chemical species reveal its reactivity profile:

  • Nucleophilic Interactions: The compound readily undergoes nucleophilic attacks due to the electrophilic nature of the cyano group.
  • Radical Chemistry: Interaction with radicals such as hydroxyl radicals leads to significant transformations, emphasizing its potential role in atmospheric chemistry and environmental studies .

Trifluoroacetonitrile shares similarities with several other fluorinated nitriles. Here are some comparable compounds:

CompoundStructureUnique Features
Trifluoromethyl cyanideCF₃CNHigh electronegativity; used in organic synthesis
DifluoroacetonitrileCF₂ClCNLower fluorine content; different reactivity
PentafluoropropionitrileC₃F₅CNMore complex structure; used in specialized syntheses
PerfluoropropionitrileC₃F₇NFully fluorinated; distinct physical properties

Trifluoroacetonitrile's uniqueness lies in its trifluoromethyl group, which imparts distinct electronic properties that influence its reactivity compared to other similar compounds. Its ability to participate in diverse

XLogP3

1.1

Boiling Point

-68.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Compressed Gas;Acute Toxic

Other CAS

353-85-5

Wikipedia

Trifluoroacetonitrile

General Manufacturing Information

Acetonitrile, 2,2,2-trifluoro-: INACTIVE

Dates

Modify: 2023-08-16

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